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Compound of Interest

Compound Name:
2-Methyl-5-

(trifluoromethyl)pyridine

Cat. No.: B1319050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-5-
(trifluoromethyl)pyridine, a key heterocyclic compound of interest in pharmaceutical and

agrochemical research. This document compiles available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental

protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectral data for 2-Methyl-5-
(trifluoromethyl)pyridine. It is important to note that a complete, experimentally verified

dataset from a single source is not readily available in the public domain. The data presented

here is a compilation from various sources, supplemented by predicted values based on the

analysis of structurally similar compounds.

Table 1: ¹H NMR Spectral Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~8.6 s 1H - H-6

~7.8 d 1H ~8.0 H-4

~7.4 d 1H ~8.0 H-3

~2.6 s 3H - -CH₃

Note: The chemical shifts for the aromatic protons are estimations based on data from

structurally related trifluoromethylpyridines. The singlet for H-6 is expected due to the absence

of adjacent protons. The doublet multiplicity for H-3 and H-4 is anticipated due to their coupling

to each other.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~159 C-2

~147 (q) C-6

~134 (q) C-4

~124 (q, JC-F ≈ 272 Hz) -CF₃

~122 C-5

~121 C-3

~24 -CH₃

Note: The chemical shifts are estimations. The signals for carbons attached to or near the

trifluoromethyl group are expected to appear as quartets due to C-F coupling.

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium-Weak C-H stretch (aromatic)

2980-2850 Medium-Weak C-H stretch (aliphatic, -CH₃)

1601, 1590, 1459, 1417 Medium-Strong
Pyridine ring stretching

vibrations[1]

1350-1150 Strong C-F stretching

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

161 100 [M]⁺ (Molecular Ion)

142 Moderate [M - F]⁺

114 Moderate [M - CF₃]⁺

92 Moderate [M - CF₃ - H₂CN]⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule. The

molecular ion peak is expected to be prominent. The molecular formula is C₇H₆F₃N, and the

molecular weight is 161.12 g/mol .

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented

above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Methyl-5-(trifluoromethyl)pyridine in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography

(GC) system for separation and purification.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample

molecules in the gas phase are bombarded with a beam of electrons, causing ionization and
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fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of 2-Methyl-5-
(trifluoromethyl)pyridine.
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Spectral analysis workflow for 2-Methyl-5-(trifluoromethyl)pyridine.

This diagram illustrates the progression from the pure compound to various spectroscopic

techniques, each providing unique information that contributes to the comprehensive structural

elucidation and confirmation of the molecule's identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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